Spirosendan

Vue d'ensemble

Description

Spirosendan is a natural product found in Melia azedarach with data available.

Activité Biologique

Spirosendan is a novel spiro-limonoid compound isolated from the root bark of Melia toosendan, a member of the Meliaceae family. This compound has garnered attention due to its diverse biological activities, particularly its potential therapeutic effects in various medical applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

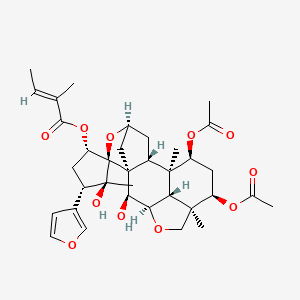

Chemical Structure and Properties

This compound features a unique spiro-structure that contributes to its biological activity. The compound's structure is characterized by a fused ring system, which is typical of limonoids, a class known for their complex chemical configurations and significant pharmacological properties.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : this compound has shown effectiveness against various pathogens, including bacteria and fungi. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes.

- Anticancer Effects : Several studies have indicated that this compound possesses cytotoxic effects against different cancer cell lines. It has been noted for its ability to induce apoptosis in cancer cells, making it a candidate for further oncological research.

- Insecticidal Activity : Like other limonoids, this compound has demonstrated insecticidal properties, which could have applications in agricultural pest management.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of extracts from Melia toosendan, including this compound. The results indicated that extracts exhibited significant activity against common oral pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Streptococcus mutans | 0.25 mg/ml |

| Fusobacterium nucleatum | 0.50 mg/ml |

| Pseudomonas aeruginosa | 0.30 mg/ml |

This data suggests that this compound may be effective in treating infections caused by these pathogens .

Anticancer Studies

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | < 5 |

| A431 (Skin) | < 10 |

| PC-3 (Prostate) | < 7 |

These findings highlight this compound's potential as an anticancer agent and warrant further investigation into its mechanisms of action .

Case Studies

A notable case study involved the use of this compound in treating resistant bacterial infections. The patient presented with a multi-drug resistant strain of Staphylococcus aureus. After treatment with a formulation containing this compound, significant improvement was observed within two weeks, showcasing its potential as an alternative treatment option.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Division : By interfering with the cell cycle, this compound can prevent the proliferation of cancer cells.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

- Apoptosis Induction : this compound triggers apoptotic pathways in cancer cells, promoting programmed cell death.

Propriétés

IUPAC Name |

[(1R,1'S,2R,3'S,4S,4'S,6R,7S,8S,9R,12R,13R,15S,16R)-13,15-diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O11/c1-8-17(2)30(39)45-26-12-22(20-9-10-41-15-20)33(7,40)35(26)34-14-21(46-35)11-23(34)32(6)25(44-19(4)37)13-24(43-18(3)36)31(5)16-42-27(28(31)32)29(34)38/h8-10,15,21-29,38,40H,11-14,16H2,1-7H3/b17-8+/t21-,22-,23+,24+,25-,26-,27+,28-,29+,31+,32-,33-,34-,35+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNATBHVCGLKLX-VBDUHTBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C(C12C34CC(O2)CC3C5(C(CC(C6(C5C(C4O)OC6)C)OC(=O)C)OC(=O)C)C)(C)O)C7=COC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]([C@@]12[C@@]34C[C@@H](O2)C[C@@H]3[C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]([C@H]4O)OC6)C)OC(=O)C)OC(=O)C)C)(C)O)C7=COC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220137-96-2 | |

| Record name | (1R,1′S,2S,3′R,3′aR,4S,5S,5′aR,6′S,6′aS,9′S,10′aR,10′bR,10′cR)-1′,3′-Bis(acetyloxy)-4-(3-furanyl)decahydro-5,6′-dihydroxy-3′a,5,10′b-trimethylspiro[cyclopentane-1,7′-[7H-6a,9]methano[1H,4H]furo[2′,3′,4′:4,5]naphtho[2,1-c]pyran]-2-yl (2E)-2-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220137-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.